5-bromo-1-ethyl-3-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-BROMO-1-ETHYL-3-[(5-FLUORO-3-METHYL-1-BENZOFURAN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure combining a brominated indole core with a fluorinated benzofuran moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 5-BROMO-1-ETHYL-3-[(5-FLUORO-3-METHYL-1-BENZOFURAN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves multiple steps, including electrophilic aromatic substitution and coupling reactions. One common synthetic route includes:
Fluorination: The addition of a fluorine atom to the benzofuran moiety.
Coupling Reaction: The coupling of the brominated indole with the fluorinated benzofuran under specific reaction conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
5-BROMO-1-ETHYL-3-[(5-FLUORO-3-METHYL-1-BENZOFURAN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-BROMO-1-ETHYL-3-[(5-FLUORO-3-METHYL-1-BENZOFURAN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other indole derivatives with different substituents, such as:
- 5-BROMO-1-ETHYL-3-[(5-FLUORO-3-PHENYL-1H-INDOLE-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
- 5-BROMO-1-ETHYL-3-[(5-FLUORO-3-METHYL-1H-INDOLE-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C20H17BrFNO2 |
---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
5-bromo-1-ethyl-3-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]-3H-indol-2-one |
InChI |
InChI=1S/C20H17BrFNO2/c1-3-23-17-6-4-12(21)8-15(17)16(20(23)24)10-19-11(2)14-9-13(22)5-7-18(14)25-19/h4-9,16H,3,10H2,1-2H3 |
InChI Key |
IZLSZTVDXMNEJY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=C(C4=C(O3)C=CC(=C4)F)C |
Origin of Product |
United States |
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